5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include tert-butoxycarbonyl chloride, fluorenylmethoxycarbonyl chloride, and various amines and acids .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring that the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
5-({[(tert-butoxy)carbonyl]amino}methyl)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid: Shares similar functional groups and structural features.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid: Another compound with fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups.
Uniqueness
What sets 5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid apart is its unique combination of functional groups and its potential for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O6/c1-32(2,3)42-30(39)34-20-13-15-21(16-14-20)36(18-28-26(29(37)38)17-33-35(28)4)31(40)41-19-27-24-11-7-5-9-22(24)23-10-6-8-12-25(23)27/h5-12,17,20-21,27H,13-16,18-19H2,1-4H3,(H,34,39)(H,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLBAIXBBHALNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N(CC2=C(C=NN2C)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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